ethyl N-[8-(benzhydrylamino)-2,3-bis(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-[8-(benzhydrylamino)-2,3-bis(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate is a complex organic compound with a molecular formula of C₃₂H₃₁N₅O₅ and a molecular weight of 565.629 g/mol This compound is notable for its intricate structure, which includes multiple functional groups such as benzhydrylamino, trimethoxyphenyl, and pyrido[2,3-b]pyrazinyl moieties
Preparation Methods
The synthesis of ethyl N-[8-(benzhydrylamino)-2,3-bis(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the pyrido[2,3-b]pyrazine core, followed by the introduction of the benzhydrylamino and trimethoxyphenyl groups. The final step involves the formation of the carbamate ester. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Ethyl N-[8-(benzhydrylamino)-2,3-bis(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄), resulting in the formation of reduced derivatives.
Scientific Research Applications
Ethyl N-[8-(benzhydrylamino)-2,3-bis(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: This compound has shown potential in biological studies, particularly in the investigation of its interactions with various biomolecules.
Medicine: Due to its structural complexity, it may exhibit pharmacological activities, making it a candidate for drug discovery and development.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl N-[8-(benzhydrylamino)-2,3-bis(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The trimethoxyphenyl groups play a crucial role in binding to specific sites on these targets, leading to modulation of their activity. This compound may also interfere with cellular pathways, resulting in various biological effects .
Comparison with Similar Compounds
Ethyl N-[8-(benzhydrylamino)-2,3-bis(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate can be compared with other compounds containing similar functional groups:
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: Both are dihydrofolate reductase (DHFR) inhibitors.
Combretastatin Derivatives: Potent microtubule targeting agents. These compounds share the trimethoxyphenyl group, which is critical for their biological activity. .
Properties
CAS No. |
28649-08-3 |
---|---|
Molecular Formula |
C41H41N5O8 |
Molecular Weight |
731.8 g/mol |
IUPAC Name |
ethyl N-[8-(benzhydrylamino)-2,3-bis(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate |
InChI |
InChI=1S/C41H41N5O8/c1-8-54-41(47)44-33-23-28(42-34(24-15-11-9-12-16-24)25-17-13-10-14-18-25)37-40(43-33)46-36(27-21-31(50-4)39(53-7)32(22-27)51-5)35(45-37)26-19-29(48-2)38(52-6)30(20-26)49-3/h9-23,34H,8H2,1-7H3,(H2,42,43,44,46,47) |
InChI Key |
ZLERFHYKMSOCSN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NC2=C(C(=C1)NC(C3=CC=CC=C3)C4=CC=CC=C4)N=C(C(=N2)C5=CC(=C(C(=C5)OC)OC)OC)C6=CC(=C(C(=C6)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.